molecular formula C22H27N3O3 B2984568 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320175-21-9

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one

カタログ番号 B2984568
CAS番号: 2320175-21-9
分子量: 381.476
InChIキー: VZFJHGAPJCNAOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down gamma-aminobutyric acid (GABA), a neurotransmitter that regulates neuronal activity in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have therapeutic effects on various neurological disorders. CPP-115 has been extensively studied for its potential in treating conditions such as epilepsy, addiction, and anxiety.

作用機序

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in GABA levels, which can have a calming effect on neuronal activity. GABA is an inhibitory neurotransmitter that regulates the activity of excitatory neurons in the brain. By increasing GABA levels, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one can reduce the activity of excitatory neurons, leading to a reduction in seizure activity and drug-seeking behavior.
Biochemical and physiological effects:
6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. In animal models, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and drug-seeking behavior. Additionally, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of PTSD and GAD.

実験室実験の利点と制限

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one is a valuable tool for studying the role of GABA in neurological disorders. Its selective inhibition of GABA-AT allows for the specific modulation of GABA levels in the brain, without affecting other neurotransmitter systems. This makes 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one a useful tool for investigating the role of GABA in various neurological disorders. However, like all experimental tools, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has limitations. Its effects on GABA levels may not fully reflect the complex interactions between neurotransmitters in the brain. Additionally, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one may have off-target effects that could confound experimental results.

将来の方向性

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has shown promise as a potential therapeutic agent for various neurological disorders. Future research should focus on further investigating its efficacy and safety in clinical trials. Additionally, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one may have potential applications in other areas, such as pain management and sleep disorders. Further research is needed to fully understand the potential of 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one in these areas. Finally, the development of more selective GABA-AT inhibitors could lead to improved therapeutic options for neurological disorders.

合成法

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one can be synthesized through a multistep process starting with commercially available chemicals. The synthesis involves the formation of a piperidine intermediate, which is then reacted with a pyridazinone derivative to form 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one. The final product is purified through recrystallization and chromatography. The synthesis of 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学的研究の応用

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic effects on various neurological disorders. In preclinical studies, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been investigated for its potential in treating anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD).

特性

IUPAC Name

6-cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-4-3-5-19(14-15)28-16(2)22(27)24-12-10-18(11-13-24)25-21(26)9-8-20(23-25)17-6-7-17/h3-5,8-9,14,16-18H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFJHGAPJCNAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。